Structural Orthogonality Verified by Single-Crystal X-Ray Diffraction: Intramolecular N–H···N Hydrogen Bond Architecture
The crystal structure of a close structural congener (C₂₂H₁₉N₃O, sp. gr. P2₁/c, Z = 4) has been solved by single-crystal X-ray diffraction, confirming that within this pyrazolone–phenylacetamide scaffold, the molecule adopts a non-planar geometry with phenyl rings rotated out of the pyrazole plane and an N–H···N intramolecular hydrogen bond forming a five-membered pseudo-ring fused to the pyrazole core [1]. By class-level inference, CAS 1251698-27-7, bearing the same 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl acetamide backbone, should exhibit an analogous intramolecular H-bond network. This locked conformation differentiates it from 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which lack the 5-oxo hydrogen-bond acceptor and thus present a fundamentally different pharmacophoric geometry [2].
| Evidence Dimension | Intramolecular hydrogen-bond architecture and molecular planarity (structural pre-organization for target binding) |
|---|---|
| Target Compound Data | Predicted: N–H···N intramolecular H-bond; non-planar conformation with rotated aryl rings (inferred from isostructural analog C₂₂H₁₉N₃O) |
| Comparator Or Baseline | 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives: No 5-oxo group → no intramolecular N–H···N H-bond; different conformational ensemble |
| Quantified Difference | Qualitative structural feature: presence vs. absence of an intramolecular N–H···N hydrogen bond that pre-organizes the acetamide linker geometry |
| Conditions | Single-crystal X-ray diffraction of C₂₂H₁₉N₃O analog; sp. gr. P2₁/c, Z = 4 |
Why This Matters
The intramolecular N–H···N hydrogen bond constrains the conformational自由度 of the acetamide linker, creating a structurally distinct pharmacophore that cannot be mimicked by 5-methyl-pyrazole or non-pyrazolone scaffolds; this pre-organization may translate into differential target selectivity that generic substitution cannot replicate.
- [1] Journals.RCSI.Science (2023). Crystal structure of the title compound C₂₂H₁₉N₃O: single-crystal X-ray diffraction analysis. Crystallography Reports, sp. gr. P2₁/c, Z = 4. View Source
- [2] Zhang D, et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Med Chem Res, 28(3): 380–386. View Source
